molecular formula C28H22O4 B1245264 Isoplagiochin C

Isoplagiochin C

Cat. No.: B1245264
M. Wt: 422.5 g/mol
InChI Key: AANIEYOTXCALEB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoplagiochin C is a natural product found in Herbertus sakuraii, Herbertus dicranus, and other organisms with data available.

Scientific Research Applications

Structural and Stereochemical Insights

Isoplagiochin C exhibits remarkable structural complexity, characterized by two biaryl axes and a helical stilbene unit, which contribute to its chirality. Quantum chemical calculations have revealed that the compound is configurationally stable at room temperature due to ring strain, allowing for the existence of multiple diastereomers without racemization at ambient conditions . This stereochemical uniqueness is pivotal for its biological activity and synthetic applications.

Biological Activities

Antimicrobial Properties
this compound has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain structural variants of isoplagiochin-type compounds exhibit potent antibacterial effects, highlighting their potential in developing new antimicrobial agents .

Cytotoxic Effects
Research has shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on human osteosarcoma U2OS cells, where it exhibited significant pro-apoptotic activity . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Synthetic Applications

Total Synthesis and Derivative Development
The complex structure of this compound poses challenges for total synthesis; however, several synthetic routes have been developed to create derivatives with enhanced biological activities. For example, various methodologies such as the McMurry reaction have been employed to synthesize modified macrocycles that retain or enhance the bioactivity of this compound . These synthetic efforts are crucial for exploring structure-activity relationships.

Material Science Applications

Chiroptical Materials
The unique chiroptical properties of this compound make it suitable for applications in materials science, particularly in the development of chiral materials with circularly polarized luminescence (CPL) properties. The ability to manipulate these properties through synthetic modifications opens avenues for creating advanced optical materials .

Case Studies and Research Findings

Study Focus Findings
Stereochemistry Analysis Investigated the conformational dynamics of this compoundEstablished the absolute configuration and racemization barrier
Antimicrobial Activity Evaluated against MRSAPotent activity observed; potential for drug development
Cytotoxicity Study Assessed on U2OS cancer cellsInduced apoptosis; significant cytotoxic effects noted

Properties

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

(20Z)-pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),20,22,25-tridecaene-5,13,16,24-tetrol

InChI

InChI=1S/C28H22O4/c29-21-8-10-22-20(16-21)7-3-18-6-12-27(31)25(14-18)24-13-17(5-11-26(24)30)1-2-19-4-9-23(22)28(32)15-19/h1-2,4-6,8-16,29-32H,3,7H2/b2-1-

InChI Key

AANIEYOTXCALEB-UPHRSURJSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O

Synonyms

isoplagiochin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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